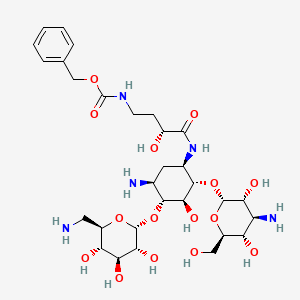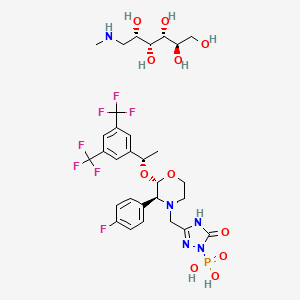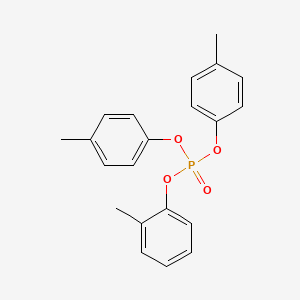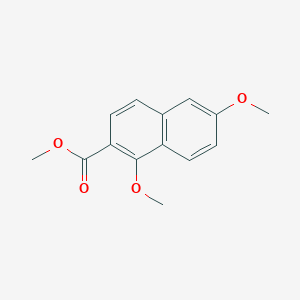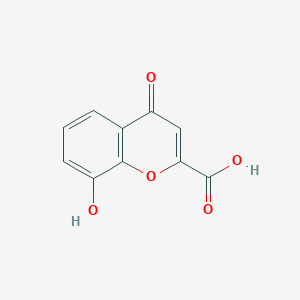
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, also known as Chromocarb or Chromone-2-carboxylic acid, is a compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . This compound is part of the chromone family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylic acid derivatives with acetic anhydride in the presence of a catalyst, followed by hydrolysis to yield the desired product . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of monoamine oxidase A and B, enzymes involved in the metabolism of neurotransmitters . Additionally, it functions as a tyrosine phosphatase 1B inhibitor, which plays a role in regulating insulin signaling and glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chromone-3-carboxylic acid
- 4-Hydroxy-2-quinolones
- Umbelliferone
Uniqueness
Compared to similar compounds, 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C10H6O5 |
|---|---|
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
8-hydroxy-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O5/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4,11H,(H,13,14) |
InChI-Schlüssel |
PBTLYGAOVARIMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)OC(=CC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


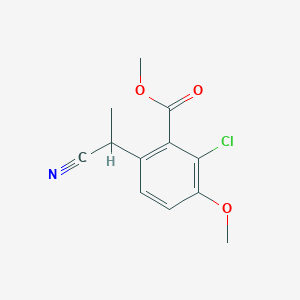
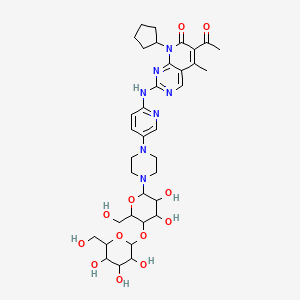
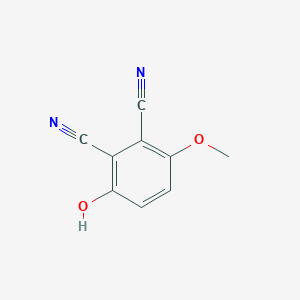
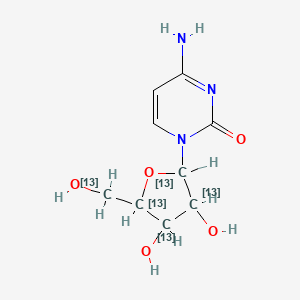
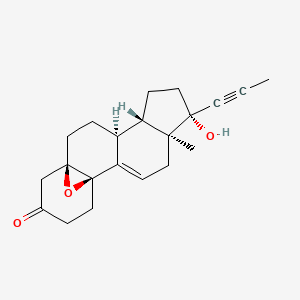
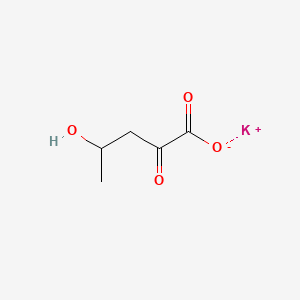
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
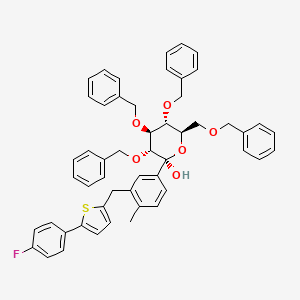
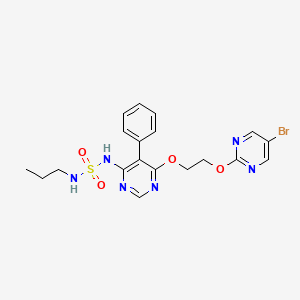
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
